9-甲基-2,3,4,9-四氢-1H-咔唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

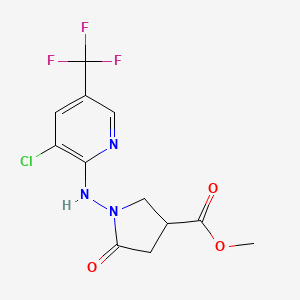

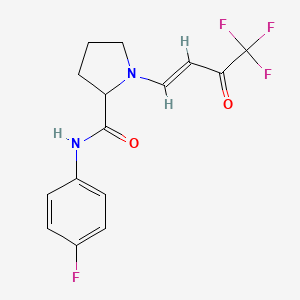

The compound of interest, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol, is a derivative of the carbazole class. Carbazoles are heterocyclic organic compounds with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound is a tetrahydrocarbazole, indicating the presence of four additional hydrogen atoms, reducing the aromaticity of the system and potentially altering its chemical properties and reactivity .

Synthesis Analysis

The synthesis of related carbazole derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For instance, a new process for synthesizing 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, a compound structurally related to our compound of interest, has been developed using N-methylaniline and 1,3-cyclohexanedione as raw materials. The process includes nitration, hydrogenation, and cyclization steps, with HMCM-41 as a catalyst, achieving a yield of 65.3% . Another example is the synthesis of sterically hindered hexahydrocarbazole derivatives from 4a-methyl-1,2,3,4-tetrahydrocarbazole using organolithium reagents, which provides excellent yields and supports a radical mechanism .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the central ring, which can significantly influence the electronic properties of the molecule. For example, the structure of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed using various spectroscopic techniques, including NMR and mass spectrometry . These techniques are crucial for determining the position of substituents and the overall molecular conformation.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, leading to a wide range of products. For instance, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride yields 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, while the reaction with urea and thiourea under different conditions produces a mixture of 1-hydroxycarbazoles and 1-carbimido-2,3,4,9-tetrahydro-1H-carbazoles . These reactions demonstrate the versatility of carbazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can be influenced by the nature of the substituents attached to the carbazole core. For example, the synthesis of 9-alkyl-1,3,6,8-tetra(α-thienyl) carbazole derivatives revealed their potential as blue light-emitting and hole-transporting materials, with studies on their luminescence characteristics, thermal properties, and electrochemical behavior . Similarly, the introduction of oligo(ethylene glycol) methacrylate and other comonomers to 9-(4-Vinylbenzyl)-9H-carbazole resulted in copolymers with tunable lower critical solution temperatures, indicating their thermoresponsive nature .

科学研究应用

光电材料和发光应用

咔唑,包括 9-甲基-2,3,4,9-四氢-1H-咔唑-6-醇等结构,由于其优异的光物理性质,在光电材料的开发中至关重要。基于咔唑的分子在有机发光二极管(OLED)的制造中尤为重要。它们作为供体-受体型材料,为热激活延迟荧光(TADF)应用和磷光 OLED 中的宿主材料的进步做出了贡献。咔唑单元的双极电荷传输性质突出了它们在创建更高效和更耐用的光电器件中的效用 (Ledwon,2019)。

环境研究和危害评估

卤代咔唑的环境影响和来源已得到广泛研究。这些化合物,包括咔唑的衍生物,已被确定为具有二恶英样毒理学特征的持久性有机污染物。了解这些化合物进入环境的人为来源和途径对于评估生态风险和制定缓解策略至关重要。研究表明,卤代靛蓝染料的生产与环境样品中卤代咔唑的存在相关,这突出了监测和控制工业过程以防止环境污染的必要性 (Parette 等人,2015)。

合成和化学反应

从吲哚合成咔唑,包括通过 C-H 键活化进行环化 π 扩展的级联反应,代表了化学研究的重要领域。这些方法促进了吲哚向咔唑的直接转化,突出了现代合成有机化学的多功能性和效率。此类反应对于生产用于材料科学、制药和农化工业的咔唑基化合物至关重要。这一研究领域强调了对能够以更可持续和更具成本效益的方式生产复杂分子的新反应的持续追求 (Dinda 等人,2020)。

聚合物和材料科学

咔唑衍生物,包括 9-甲基-2,3,4,9-四氢-1H-咔唑-6-醇,已在聚合物和材料科学领域得到广泛应用。对 OLED、电容器和存储器件等应用的导电聚合物的兴趣重新关注了基于咔唑的材料。已经综述了聚咔唑及其衍生物的合成和性质,重点介绍了它们在柔性和可穿戴电子设备开发中的应用。这与将有机导电材料集成到物联网 (IoT) 中的更广泛趋势一致,展示了咔唑基聚合物在下一代电子设备中的潜力 (Bekkar 等人,2020)。

作用机制

Target of Action

Related compounds in the tetrahydrocarbazole class have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .

Mode of Action

It’s known that the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that these substituents may play a crucial role in the compound’s interaction with its targets.

属性

IUPAC Name |

9-methyl-5,6,7,8-tetrahydrocarbazol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h6-8,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPZQASHCWXUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C3=C1C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)